molecular formula C17H14ClNO3 B5733942 3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-methylphenyl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-methylphenyl)acrylamide

Cat. No. B5733942
M. Wt: 315.7 g/mol
InChI Key: OKAFGXLNZGSPJP-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-methylphenyl)acrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MDAA and is a member of the acrylamide family.

Mechanism of Action

The mechanism of action of MDAA is not fully understood. However, it is believed to act by inhibiting specific enzymes and proteins involved in various cellular pathways. MDAA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MDAA has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. MDAA has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

MDAA has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. However, MDAA has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. MDAA also has a short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research on MDAA. One potential direction is the development of new drugs based on MDAA for the treatment of various diseases. Another direction is the study of the mechanism of action of MDAA to better understand its effects on cellular pathways. Additionally, the development of new synthesis methods for MDAA could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

The synthesis of MDAA involves the reaction of 3-(1,3-benzodioxol-5-yl)acrylic acid with 5-chloro-2-methylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under an inert atmosphere and yields MDAA as a white crystalline solid.

Scientific Research Applications

MDAA has been extensively studied for its potential applications in various scientific fields. It has been found to have promising anti-inflammatory, anti-cancer, and anti-tumor properties. MDAA has also been studied for its potential use in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-11-2-5-13(18)9-14(11)19-17(20)7-4-12-3-6-15-16(8-12)22-10-21-15/h2-9H,10H2,1H3,(H,19,20)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAFGXLNZGSPJP-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-methylphenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.